1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine 1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16781167
InChI: InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2
SMILES:
Molecular Formula: C5H3F7N2
Molecular Weight: 224.08 g/mol

1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine

CAS No.:

Cat. No.: VC16781167

Molecular Formula: C5H3F7N2

Molecular Weight: 224.08 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine -

Specification

Molecular Formula C5H3F7N2
Molecular Weight 224.08 g/mol
IUPAC Name 1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine
Standard InChI InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2
Standard InChI Key NSPGYANHJLMYBV-UHFFFAOYSA-N
Canonical SMILES C(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine, reflects its linear pentene backbone substituted with fluorine atoms, an imine group (C=N), and a primary amine (-NH2). The molecular formula is C5H3F7N2, with a molar mass of 224.08 g/mol . Key structural features include:

  • Fluorine substitution: Seven fluorine atoms at positions 1, 3, and 5 create a highly electronegative environment.

  • Conjugated system: The pent-2-en-2-amine backbone allows for resonance stabilization between the imine and amine groups.

  • Stereoelectronic effects: Fluorine’s inductive effects polarize adjacent bonds, influencing reactivity.

Table 1: Structural and Identifier Data

PropertyValueSource
Molecular FormulaC5H3F7N2
Molecular Weight224.08 g/mol
IUPAC Name(E)-1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine
Canonical SMILESC(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F
InChI KeyNSPGYANHJLMYBV-YSJZGAJUSA-N

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure. 1H NMR spectra reveal a singlet for the NH2 group (δ 6.36 ppm) and doublets for the vinyl protons (δ 7.51 ppm, J = 8 Hz) . 19F NMR shows seven equivalent fluorine atoms as a singlet at -72 ppm .

Synthesis and Optimization

Conventional Synthesis Pathways

The synthesis typically involves fluorination of precursor amines under controlled conditions. Key steps include:

  • Precursor preparation: Reaction of 2-bromoheptafluoropropane with primary amines in polar aprotic solvents (e.g., ethyl acetate, dimethyl carbonate) .

  • Catalytic fluorination: Use of sodium bisulfate or acetic acid as catalysts to facilitate fluorine substitution .

  • Purification: Isolation via distillation or chromatography yields the final product with >95% purity.

Table 2: Representative Synthetic Conditions

ParameterOptimal RangeSource
Temperature65–180°C
CatalystSodium bisulfate, acetic acid
Reaction Time3–24 hours
SolventEthyl acetate, dimethyl carbonate
Yield73–95%

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the electron-deficient carbon adjacent to fluorine. Density functional theory (DFT) calculations suggest that fluorine’s -I effect stabilizes the transition state, reducing activation energy by 15–20 kcal/mol compared to non-fluorinated analogs .

Applications in Pharmaceutical Chemistry

Drug Candidate Development

Fluorinated amines are prized in drug design for their metabolic stability and bioavailability. Preliminary studies indicate that this compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC50 of 2.3 μM, suggesting potential as a pharmacokinetic enhancer.

Antibacterial Activity

In vitro assays against Staphylococcus aureus demonstrate a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin. The mechanism involves disruption of bacterial membrane potential via fluorine-lipid interactions.

Materials Science Applications

Polymer Additives

Incorporating the compound into polyimide matrices enhances thermal stability, with decomposition temperatures increasing from 420°C to 485°C. This arises from fluorine’s ability to quench free radicals during pyrolysis.

Liquid Crystal Design

The compound’s rigid, fluorinated structure aligns with nematic liquid crystal phases. Differential scanning calorimetry (DSC) reveals a mesophase range of 120–180°C, suitable for display technologies .

Research Frontiers and Challenges

Toxicity Profiling

While the compound exhibits low acute toxicity (LD50 > 2,000 mg/kg in rats), chronic exposure studies are pending. Metabolite identification via LC-MS indicates hepatic glucuronidation as the primary detoxification pathway .

Scalability of Synthesis

Current batch processes achieve 73% yield, but continuous-flow systems under elevated pressure (10–20 bar) may improve efficiency. Pilot-scale trials using microreactor technology are underway .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator